molecular formula C25H23N7O B2817538 N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide CAS No. 1006000-75-4

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide

Cat. No.: B2817538
CAS No.: 1006000-75-4
M. Wt: 437.507
InChI Key: UYQJPBNOFPHWLQ-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a significant subject of study in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions. The subsequent steps involve the functionalization of the core structure to introduce the phenyl and butanamide groups.

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazolo[3,4-d]pyrimidine core, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide has shown promise in inhibiting various enzymes and receptors, making it a potential candidate for drug development.

Medicine

In medicine, this compound is being investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in cell growth and survival.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable component in the formulation of new products.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide involves the inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the regulation of cell growth and survival. By binding to the active site of EGFR, this compound prevents the phosphorylation of downstream signaling proteins, thereby inhibiting cell proliferation and inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.

    Purine analogs: Structurally similar to pyrazolo[3,4-d]pyrimidines, purine analogs also exhibit significant biological activities, particularly in anticancer and antiviral therapies.

Uniqueness

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This unique structure contributes to its potent biological activities and makes it a promising candidate for further research and development.

Properties

IUPAC Name

N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O/c1-3-20(18-10-6-4-7-11-18)25(33)29-22-14-17(2)30-32(22)24-21-15-28-31(23(21)26-16-27-24)19-12-8-5-9-13-19/h4-16,20H,3H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQJPBNOFPHWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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